Decamethonium iodide

説明

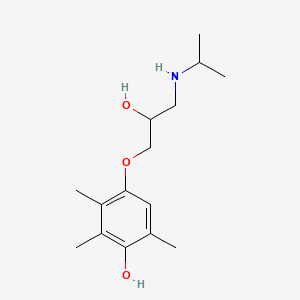

Decamethonium iodide is a potent substance used in anesthesia to induce paralysis . It is a depolarizing muscle relaxant or neuromuscular blocking agent . It is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor .

Synthesis Analysis

This compound was synthesized and tested by Barlow and Ing, Paton, and Zaimis in 1948 . It was found to be a very potent substance, capable of replacing d-tubocurarine chloride in medicine .Molecular Structure Analysis

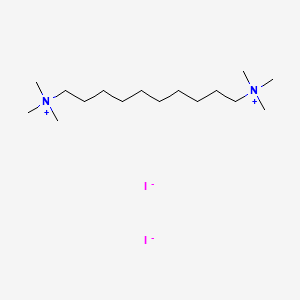

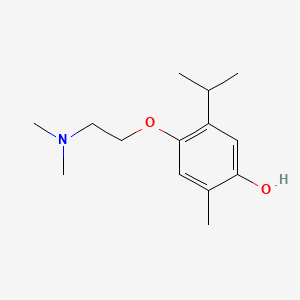

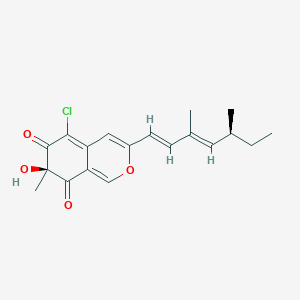

The molecular formula of this compound is C16H38I2N2 . The IUPAC name is trimethyl-[10-(trimethylazaniumyl)decyl]azanium;diiodide . The InChI is 1S/C16H38N2.2HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 512.30 g/mol . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

1. Self-Assembly and Encapsulation

Decamethonium diiodide has been studied for its selective encapsulation capabilities. In a study by Lin et al. (2020), it was found to selectively encapsulate para-dihalobenzenes through the formation of halogen bonded cocrystals. This indicates its potential use in selective self-assembly processes and molecular encapsulation, particularly in the context of size and shape matching (Lin et al., 2020).

2. Water Treatment and Desalination

In the field of water treatment, decamethonium iodide has shown promise. Xu et al. (2008) investigated its application in capacitive deionization technology for treating brackish water. The study highlighted its potential in recovering iodide from water, showcasing its relevance in water desalination and purification processes (Xu et al., 2008).

3. Analytical Methods for Iodine Quantification

This compound's properties have been explored in the development of analytical methods for iodine quantification. Shelor and Dasgupta (2011) reviewed various techniques for iodine determination, highlighting the role of iodide-based methods in diverse applications, including environmental and health studies (Shelor & Dasgupta, 2011).

4. Molecular Conformation-Activity Relationship

Research has also been conducted on the molecular conformation-activity relationship of decamethonium congeners, including decamethoniumiodide. A study by Lee and Jones (2002) explored the hypothesis that these congeners act as straight molecules and the resistance to bending affects their neuromuscular blocking potency. This research is significant in understanding the molecular mechanisms and pharmacological properties of decamethonium congeners (Lee & Jones, 2002).

5. Sorption and Transport of Iodine in Sediments

This compound has been relevant in studies investigating the sorption and transport of iodine species in environmental settings. Research by Hu et al. (2005) on iodine cycling in sediments from the Savannah River and Hanford Sites examined the complex behavior of various iodine species, including iodide, in different environmental matrices. This study contributes to our understanding of iodine biogeochemistry and environmental protection (Hu et al., 2005).

作用機序

Target of Action

Decamethonium iodide primarily targets the nicotinic acetylcholine receptors in the motor endplate . These receptors play a crucial role in muscle contraction. When acetylcholine, a neurotransmitter, binds to these receptors, it triggers muscle contraction. This compound, due to its similarity to acetylcholine, acts as a partial agonist of these receptors .

Mode of Action

This compound binds to the nicotinic acetylcholine receptors in the motor endplate, blocking access to these receptors . In the process of binding, the receptor is activated, causing a process known as depolarization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By acting as an agonist of nicotinic acetylcholine receptors, this compound prevents the effects of acetylcholine, thereby inhibiting muscle contraction .

Pharmacokinetics

This compound is rapidly absorbed . .

Result of Action

The primary result of this compound’s action is muscle paralysis . By causing sustained depolarization of the motor endplate, it prevents muscle contraction, leading to paralysis .

将来の方向性

Iodine clocks, which are fascinating nonlinear chemical systems with a glorious past and a promising future, could potentially exploit the dynamic removal of iodine from these systems for time-controlled autonomous dissipative self-assembly . This could lead to great opportunities for materials-oriented applications .

生化学分析

Biochemical Properties

Decamethonium iodide is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor . It binds to the nicotinic acetycholine receptors in the motor endplate and blocks access to the receptors .

Cellular Effects

This compound acts as a depolarizing muscle relaxant or neuromuscular blocking agent . It prevents the effects of acetylcholine at the neuromuscular junction by causing depolarization . This prevents the neural stimulus from affecting the muscle .

Molecular Mechanism

This compound binds to the nicotinic acetycholine receptors in the motor endplate and blocks access to the receptors . Since this compound is not degraded in the neuromuscular junction, the depolarized membrane remains depolarized and unresponsive to normal acetylcholine release .

Dosage Effects in Animal Models

In animal experiments, this compound is extensively used as a neuromuscular blocking agent

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Decamethonium iodide involves the reaction between decamethonium and iodide ion.", "Starting Materials": [ "Decamethonium", "Iodide ion" ], "Reaction": [ "Decamethonium is dissolved in an organic solvent such as chloroform or benzene.", "Iodide ion is added to the solution.", "The reaction mixture is stirred for several hours at room temperature.", "The resulting precipitate is filtered and washed with the organic solvent.", "The solid is dried under vacuum to obtain Decamethonium iodide as a white crystalline powder." ] } | |

CAS番号 |

1420-40-2 |

分子式 |

C16H38IN2+ |

分子量 |

385.39 g/mol |

IUPAC名 |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide |

InChI |

InChI=1S/C16H38N2.HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |

InChIキー |

NHMSUPHQUHLGDN-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-].[I-] |

正規SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-] |

外観 |

Solid powder |

その他のCAS番号 |

1420-40-2 |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

156-74-1 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)

![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)